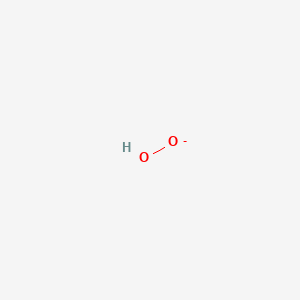
Hydrogenperoxide(1-)
Cat. No. B8580321
Key on ui cas rn:
14691-59-9
M. Wt: 33.007 g/mol
InChI Key: MHAJPDPJQMAIIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04329294
Procedure details


The direct introduction of a hydroxyl group at the 17 position of progesterone, protected as its Δ3,5 methyl enol ether, would be a valuable process for the synthesis of 17α-hydroxyprogesterone, and could be readily adapted to other corticosteroid intermediates. Unfortunately, this oxidation has heretofore been a poor process. D. Barton [J. Chem. Soc., 1578(1962)] developed a method for the hydroperoxylation of the 17(20)-enolate of 3-ethoxypregna-3,5-dien-20-one using oxygen and potassium and tert-butyl alcohol, dimethylformamide (DMF), and tetrahydrofuran (THF). The intermediate hydroperoxide was isolated in 30% yield and hydrolyzed to 17α-hydroperoxyprogesterone in 75% yield. This process was ultimately improved when J. Garnder [J. Org. Chem., 33, 3294(1968)] found that the addition of trialkylphosphites reduced the intermediate hydroperoxide to the alcohol in situ and was stable to the reaction conditions. Gardner used his modifications of the Barton procedure to oxygenate pregnen-20-ones to their 17α-hydroxy compounds; in a similar fashion, pregnan-20-ones, were converted in yields between 60-70 %.




[Compound]
Name
methyl enol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


[Compound]
Name
corticosteroid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
17(20)-enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Name
3-ethoxypregna-3,5-dien-20-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine



Name

Identifiers


|
REACTION_CXSMILES
|
CC([C@@H]1[C@@]2(C)CC[C@@H]3[C@]4(C)C(=CC(CC4)=O)CC[C@H]3[C@@H]2CC1)=[O:3].[CH3:24][C:25]([C@:27]1([OH:47])[C@@:31]2([CH3:46])[CH2:32][CH2:33][C@@H:34]3[C@:44]4([CH3:45])[C:38](=[CH:39][C:40]([CH2:42][CH2:43]4)=[O:41])[CH2:37][CH2:36][C@H:35]3[C@@H:30]2[CH2:29][CH2:28]1)=[O:26].C(OC1CC[C@@]2(C)C(=CC[C@@H]3[C@@H]2CC[C@@]2(C)[C@H]3CC[C@@H]2C(=O)C)C=1)C.[O:73]=[O:74].[K]>O1CCCC1.CN(C)C=O.C(O)(C)(C)C>[O-:73][OH:74].[CH3:24][C:25]([C@:27]1([O:47][OH:3])[C@@:31]2([CH3:46])[CH2:32][CH2:33][C@@H:34]3[C@:44]4([CH3:45])[C:38](=[CH:39][C:40]([CH2:42][CH2:43]4)=[O:41])[CH2:37][CH2:36][C@H:35]3[C@@H:30]2[CH2:29][CH2:28]1)=[O:26] |^1:74|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
|
Step Five
[Compound]
|
Name
|
methyl enol ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
|
Step Seven
[Compound]
|
Name
|
corticosteroid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
17(20)-enolate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
3-ethoxypregna-3,5-dien-20-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=CC2=CC[C@H]3[C@@H]4CC[C@H](C(C)=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
